molecular formula C6H4N4O3S B12912294 5-(5-Nitrofuran-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione CAS No. 57672-16-9

5-(5-Nitrofuran-2-yl)-1,2-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12912294
CAS No.: 57672-16-9
M. Wt: 212.19 g/mol
InChI Key: PSKSBKCUDHXBJW-UHFFFAOYSA-N
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Description

5-(5-Nitrofuran-2-yl)-1H-1,2,4-triazole-3(2H)-thione is a heterocyclic compound that contains both a nitrofuran and a triazole moiety. This compound is of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the nitrofuran group is particularly noteworthy as it is known for its ability to undergo redox reactions, which can lead to the generation of reactive oxygen species.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Nitrofuran-2-yl)-1H-1,2,4-triazole-3(2H)-thione typically involves the nitration of furan derivatives followed by the formation of the triazole ring. One common method starts with the nitration of furfural to obtain 5-nitrofuran-2-carbaldehyde. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the triazole ring, resulting in the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

5-(5-Nitrofuran-2-yl)-1H-1,2,4-triazole-3(2H)-thione can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form reactive intermediates.

    Reduction: The nitro group can be reduced to an amine, which can further react to form different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the nitrofuran ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can lead to the formation of 5-(5-aminofuran-2-yl)-1H-1,2,4-triazole-3(2H)-thione.

Mechanism of Action

The mechanism of action of 5-(5-Nitrofuran-2-yl)-1H-1,2,4-triazole-3(2H)-thione involves the reduction of the nitro group by bacterial nitroreductase enzymes. This reduction leads to the formation of reactive intermediates that can damage bacterial DNA and other cellular components . The compound’s ability to generate reactive oxygen species also contributes to its antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: Another nitrofuran derivative used as an antibiotic.

    Furazolidone: A nitrofuran derivative with antimicrobial properties.

    Nitrofurazone: Used as a topical antibacterial agent.

Uniqueness

5-(5-Nitrofuran-2-yl)-1H-1,2,4-triazole-3(2H)-thione is unique due to the presence of both the nitrofuran and triazole moieties, which confer a combination of redox activity and potential for diverse chemical modifications. This dual functionality makes it a versatile compound for various applications in scientific research and industry .

Properties

CAS No.

57672-16-9

Molecular Formula

C6H4N4O3S

Molecular Weight

212.19 g/mol

IUPAC Name

5-(5-nitrofuran-2-yl)-1,2-dihydro-1,2,4-triazole-3-thione

InChI

InChI=1S/C6H4N4O3S/c11-10(12)4-2-1-3(13-4)5-7-6(14)9-8-5/h1-2H,(H2,7,8,9,14)

InChI Key

PSKSBKCUDHXBJW-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)[N+](=O)[O-])C2=NC(=S)NN2

Origin of Product

United States

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